molecular formula C25H21N3O4 B2550511 2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 371232-53-0

2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B2550511
CAS No.: 371232-53-0
M. Wt: 427.46
InChI Key: HHBKREWQDDYHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a useful research compound. Its molecular formula is C25H21N3O4 and its molecular weight is 427.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has highlighted the synthesis of pyrazoline and pyrazole derivatives bearing similarities to the mentioned compound, emphasizing their significant antibacterial and antifungal activities. For instance, the synthesis of new pyrazoline derivatives showed promising performance against organisms like E. coli and P. aeruginosa (Gram-negative bacteria), S. aureus (Gram-positive bacteria), and C. albicans (yeast-like fungus) (Hassan, 2013). These findings underscore the potential of such compounds in developing new antimicrobial agents.

Anti-inflammatory, Antioxidant, and Antimicrobial Properties

Further investigations into spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines have unveiled compounds with high antimicrobial activity against certain strains like S. aureus, alongside compounds exhibiting superior anti-inflammatory effects compared to reference drugs such as diclofenac, and high antioxidant activity. This research suggests the compound's framework can be adapted to create therapeutics with dual or triple action mechanisms, offering a multifaceted approach to tackling diseases (Mandzyuk et al., 2020).

Photochemical and Photophysical Studies

The compound's framework serves as a basis for understanding the photochemical and photophysical behaviors of related spiro[indoline-oxazine] derivatives. Studies on the photodegradation of similar compounds under UV light have provided insights into their stability and degradation pathways, which are crucial for applications in photochromic materials and molecular switches (Baillet et al., 1993).

Ultrasound-Promoted Syntheses

Research on the ultrasound-promoted synthesis of spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] derivatives demonstrates an innovative approach to chemical synthesis, offering enhanced rates and yields. Such methodologies not only streamline the production of complex molecules but also open new avenues for green chemistry applications (Wang et al., 2012).

Germicidal UV Source Indicator

The exploration of spirooxazine and spiropyran derivatives for germicidal UV source indication presents a practical application in monitoring UV sterilization processes. The study on these compounds, when hosted in polymers like poly(methyl methacrylate) (PMMA), underlines the importance of temperature in their photochromic behavior and suggests potential for low-cost UV indicators (Bonefacino et al., 2013).

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4/c1-30-22-12-11-15(13-23(22)31-2)19-14-20-16-7-3-6-10-21(16)32-25(28(20)27-19)17-8-4-5-9-18(17)26-24(25)29/h3-13,20H,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBKREWQDDYHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35C6=CC=CC=C6NC5=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.